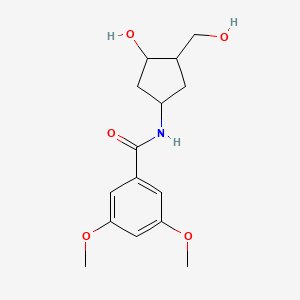
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is a chemical compound . It has gained attention in various fields of research and industry due to its potential applications and unique properties.
Synthesis Analysis
The synthesis of this compound involves a mixture of 10 mmol 3-hydroxy-4-methoxybenzoic acid, 10.4 mmol cyclopentylamine, and 20 mmol N,N-diisopropylethylamine (DIEA) dissolved in 20 mL DMF. Then, 10.4 mmol of 2-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) was added to the above solution. After 5 hours of stirring, the reaction was complete as monitored by Thin Layer Chromatography .Molecular Structure Analysis
The molecular structure of “N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide” is complex. The crystal structure is monoclinic, with a = 11.6502 (8) Å, b = 13.8752 (8) Å, c = 7.9644 (5) Å, β = 106.051 (2)°, V = 1237.25 (14) Å .科学的研究の応用
Synthesis and Molecular Structure
N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is related to compounds synthesized for various scientific applications, including peripheral dopamine blocking agents and modeling of molecular structures. For instance, 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine, a related compound, has been synthesized and evaluated as a peripheral dopamine blocking agent, demonstrating significant biological activity (Jarboe et al., 1978). Another study focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, where intermolecular interactions were analyzed, contributing to the understanding of molecular geometry and the effects of crystal packing (Karabulut et al., 2014).
Reductive Chemistry and Metabolism
Research into the reductive chemistry of novel compounds, including their metabolic conversions, is crucial for understanding their potential therapeutic applications and mechanisms of action. The reductive chemistry of 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, a novel bioreductive drug, was studied to elucidate its selective toxicity towards hypoxic cells, shedding light on the enzymatic reduction mechanisms and the formation of toxic metabolites (Palmer et al., 1995). Additionally, the metabolism of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds was investigated, providing insights into the stability and degradation pathways of these metabolites (Ross et al., 1983).
Photolabile Conjugates and Drug Dosing Devices
The synthesis of photolabile conjugates of 3,5-dimethoxybenzoin with various drugs has led to the development of novel drug dosing devices capable of releasing precise doses of medication in response to light exposure. These studies demonstrate the potential of using light-triggered mechanisms for controlled drug delivery, offering a new avenue for targeted therapies (McCoy et al., 2007).
Bioactivation and Toxicity Studies
Understanding the bioactivation and toxicity of chemical compounds is vital for assessing their safety and therapeutic potential. Studies on the bioactivation of CB 1954 and the reaction of its active derivatives with thioesters have provided valuable insights into the formation of DNA-DNA interstrand crosslinking species, highlighting the complex mechanisms underlying the cytotoxic effects of these compounds (Knox et al., 1991).
作用機序
Mode of Action
Based on its structural similarity to other benzamide derivatives, it may interact with various enzymes or receptors in the body .
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain unknown .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-3,5-dimethoxybenzamide is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity .
特性
IUPAC Name |
N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-20-12-4-9(5-13(7-12)21-2)15(19)16-11-3-10(8-17)14(18)6-11/h4-5,7,10-11,14,17-18H,3,6,8H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLVBFFHNXHJDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CC(C(C2)O)CO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-Hydroxy-4-(hydroxymethyl)cyclopentyl]-3,5-dimethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

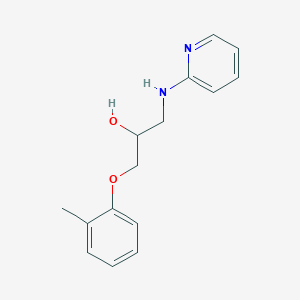
amino}-3-hydroxy-2-methylbutanoic acid](/img/structure/B2420811.png)
![2-(4-chlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2420813.png)
![methyl 5-(4-oxo-4H-chromene-2-carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2420814.png)
![4-[(Dibutylamino)methyl]aniline](/img/structure/B2420815.png)
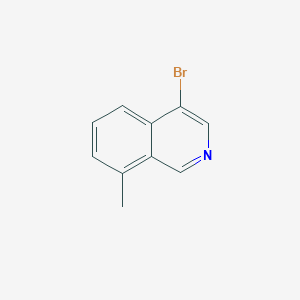
![1-[1-Methyl-5-(morpholin-4-ylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2420819.png)

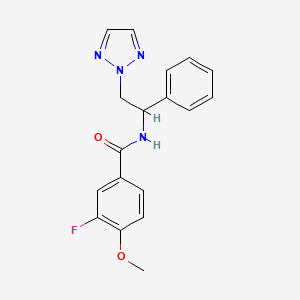
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2420826.png)

![5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2420828.png)
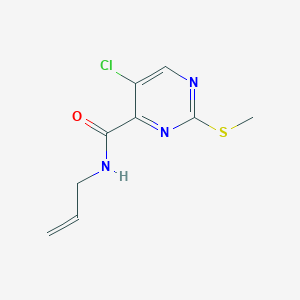
![N-{4-[(dimethylamino)sulfonyl]benzyl}acetamide](/img/structure/B2420833.png)